N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,4-difluorophenyl)oxalamide
Description
N1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,4-difluorophenyl)oxalamide is an oxalamide derivative characterized by a spirocyclic 1,4-dioxaspiro[4.5]decane moiety linked to a 2,4-difluorophenyl group via an oxalamide bridge. This compound’s structural uniqueness lies in its spirocyclic system, which confers conformational rigidity, and the electron-withdrawing fluorine substituents on the aryl ring, which may influence solubility and receptor binding . Safety guidelines emphasize careful handling, including avoidance of heat sources and pre-use review of safety protocols .
Properties
IUPAC Name |
N'-(2,4-difluorophenyl)-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F2N2O4/c18-11-4-5-14(13(19)8-11)21-16(23)15(22)20-9-12-10-24-17(25-12)6-2-1-3-7-17/h4-5,8,12H,1-3,6-7,9-10H2,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTKAWIQLHDMHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,4-difluorophenyl)oxalamide typically involves multiple steps:
Formation of the Spirocyclic Intermediate: The spirocyclic structure can be synthesized by reacting cyclohexanone with ethylene glycol in the presence of an acid catalyst to form 1,4-dioxaspiro[4.5]decane.
Introduction of the Oxalamide Group: The intermediate is then reacted with oxalyl chloride to introduce the oxalamide functionality.
Attachment of the Difluorophenyl Group: Finally, the difluorophenyl group is introduced through a nucleophilic substitution reaction using 2,4-difluoroaniline.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,4-difluorophenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic aromatic substitution using reagents like nitric acid or sulfuric acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups onto the aromatic ring.
Scientific Research Applications
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,4-difluorophenyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,4-difluorophenyl)oxalamide involves its interaction with specific molecular targets. The oxalamide group can form hydrogen bonds with biological molecules, while the difluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
Flavoring Agents: S336 and Regulatory-Approved Analogues
- N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, CAS 745047-53-4) Structure: Features a 2,4-dimethoxybenzyl group and a pyridinylethyl substituent. Function: A potent umami agonist used globally to replace monosodium glutamate (MSG) in food products . Metabolism: Rapidly metabolized in rat hepatocytes without detectable amide hydrolysis, suggesting stability under biological conditions . Regulatory Status: Approved by FEMA (4233) and other agencies . Contrast: Unlike the target compound, S336 lacks fluorine substituents and spirocyclic systems, emphasizing its design for flavor enhancement rather than pharmaceutical applications.
Structural Analogues in Medicinal Chemistry
N1-(4-Methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (17)
- Structure : Methoxy groups on both aryl rings.
- Synthesis : 35% yield via oxalyl chloride coupling .
- Key Feature : Electron-donating methoxy groups may enhance solubility but reduce electrophilic reactivity compared to fluorine substituents.
N1-(2-Fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide (18)
- Structure : Combines a single fluorine atom on the aryl ring with a methoxyphenethyl group.
- Synthesis : Higher yield (52%) than compound 17, suggesting fluorine’s steric and electronic effects improve reaction efficiency .
N1-(2,4-Difluorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide·HCl (21)
Sulfonamide and Heterocyclic Hybrids
N-(2-Methoxy-phenyl)-N-(4-sulfamoyl-phenyl)-oxalamide (2)
Functional Group Impact
- Fluorine vs. Methoxy : Fluorine’s electronegativity enhances metabolic stability and lipophilicity, whereas methoxy groups improve solubility but may increase susceptibility to oxidative metabolism.
Biological Activity
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,4-difluorophenyl)oxalamide is a synthetic compound belonging to the oxalamide class, characterized by its unique spirocyclic structure and functional groups. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the modulation of cellular signaling pathways.
Chemical Structure and Properties
The molecular formula of this compound is C18H24F2N2O4, with a molecular weight of approximately 346.4 g/mol. The compound features a dioxaspiro framework that contributes to its stability and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C18H24F2N2O4 |
| Molecular Weight | 346.4 g/mol |
| Appearance | Solid |
| Stability | High due to spirocyclic structure |
Research indicates that this compound primarily acts as an inhibitor of receptor interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis and inflammation pathways. By inhibiting RIPK1 activity, this compound may alter downstream signaling cascades associated with cell survival and apoptosis.
Biological Activity
The biological activities of this compound have been evaluated through various in vitro and in vivo studies:
In Vitro Studies
- Cell Viability Assays : The compound demonstrated significant inhibition of cell proliferation in cancer cell lines, suggesting potential anticancer properties.
- Kinase Inhibition : Specific assays confirmed that the compound effectively inhibits RIPK1 kinase activity at micromolar concentrations.
In Vivo Studies
- Animal Models : Administered in murine models of inflammation, this compound reduced markers of inflammation and improved survival rates post-injury.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : In a study focusing on neuroinflammation, treatment with this compound resulted in reduced levels of pro-inflammatory cytokines and improved neurological outcomes.
- Case Study 2 : Another investigation into its effects on cancer cell lines showed that the compound induced apoptosis through the activation of intrinsic apoptotic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
